

Application Notes and Protocols for Labeling Oligonucleotides with 6-ROX SE

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Compound of Interest

Compound Name: 6-ROX hydrochloride

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Introduction

This document provides a comprehensive guide for the covalent labeling of amine-modified oligonucleotides with 6-Carboxy-X-rhodamine (6-ROX) succinimidyl ester (SE). 6-ROX is a fluorescent dye that emits in the red region of the visible spectrum, making it a valuable tool for a variety of molecular biology applications, including real-time PCR, DNA sequencing, and fluorescence in situ hybridization (FISH). The protocol described herein details the necessary steps for successful conjugation, purification, and quality control of 6-ROX labeled oligonucleotides.

6-ROX SE reacts efficiently with primary aliphatic amines, such as those introduced at the 5' or 3' end of an oligonucleotide, to form a stable amide bond.^{[1][2][3][4]} Proper purification of the labeled oligonucleotide is crucial to remove unreacted dye, which can interfere with downstream applications.^[5] High-performance liquid chromatography (HPLC) is the recommended method for purifying dye-labeled oligonucleotides due to its high resolution.^{[5][6]}
^[7]

Materials and Reagents

- Amine-modified oligonucleotide
- 6-ROX Succinimidyl Ester (SE)

- Anhydrous Dimethylsulfoxide (DMSO)
- 0.1 M Sodium tetraborate buffer, pH 8.5
- 3 M Sodium Chloride (NaCl)
- Cold absolute ethanol
- Nuclease-free water
- HPLC system with a reverse-phase column (e.g., C18)
- UV-Vis spectrophotometer
- Mass spectrometer (optional)

Experimental Protocols

Preparation of Reagents

- **Amine-Modified Oligonucleotide:** Dissolve the lyophilized amine-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mM.
- **6-ROX SE Solution:** Immediately before use, dissolve 6-ROX SE in anhydrous DMSO to a final concentration of 10-20 mM. Vortex thoroughly to ensure complete dissolution.
- **Labeling Buffer:** Prepare a 0.1 M sodium tetraborate buffer by dissolving sodium tetraborate decahydrate in nuclease-free water.^{[1][2]} Adjust the pH to 8.5 using HCl.^{[1][2]}

Labeling Reaction

- In a microcentrifuge tube, combine the amine-modified oligonucleotide with the 0.1 M sodium tetraborate buffer (pH 8.5).
- Add the 6-ROX SE solution to the oligonucleotide solution. A 10-20 fold molar excess of the dye is recommended.
- Vortex the reaction mixture gently and incubate for 4-16 hours at room temperature in the dark.^[1]

- Longer incubation times do not necessarily lead to higher labeling efficiency.[1][2]

Purification of the Labeled Oligonucleotide

a. Ethanol Precipitation (Initial Cleanup)

- To the labeling reaction mixture, add one-tenth volume of 3 M NaCl.[2]
- Add two and a half volumes of cold absolute ethanol.[2]
- Vortex briefly and incubate at -20°C for at least 30 minutes.
- Centrifuge at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.
- Carefully decant the supernatant containing the unreacted dye.
- Wash the pellet with 70% ethanol and centrifuge again.
- Remove the supernatant and air-dry the pellet to remove any residual ethanol.
- Resuspend the pellet in nuclease-free water or a suitable buffer for HPLC purification.

b. Reverse-Phase HPLC (RP-HPLC)

- Equilibrate the C18 reverse-phase column with a suitable mobile phase, typically a mixture of an ion-pairing agent (e.g., triethylammonium acetate - TEAA) in water (Eluent A) and acetonitrile (Eluent B).
- Inject the resuspended pellet onto the column.
- Elute the labeled oligonucleotide using a linear gradient of increasing acetonitrile concentration.
- Monitor the elution profile at 260 nm (for the oligonucleotide) and 588 nm (for 6-ROX).
- The labeled oligonucleotide, being more hydrophobic due to the dye, will have a longer retention time than the unlabeled oligonucleotide.

- Collect the fractions corresponding to the dual-absorbance peak of the labeled oligonucleotide.
- Desalt the collected fractions using a suitable method, such as ethanol precipitation or a desalting column.

Quality Control

a. Spectrophotometric Analysis

- Measure the absorbance of the purified 6-ROX labeled oligonucleotide solution at 260 nm (A₂₆₀) and 588 nm (A₅₈₈).
- Calculate the concentration of the oligonucleotide and the dye using the Beer-Lambert law ($A = \epsilon cl$), where:
 - A is the absorbance
 - ϵ is the molar extinction coefficient (see Table 1)
 - c is the concentration
 - l is the path length of the cuvette (typically 1 cm)
- Degree of Labeling (DOL): The ratio of the molar concentration of the dye to the molar concentration of the oligonucleotide gives the degree of labeling. An ideal DOL is close to 1 for a singly labeled oligonucleotide.

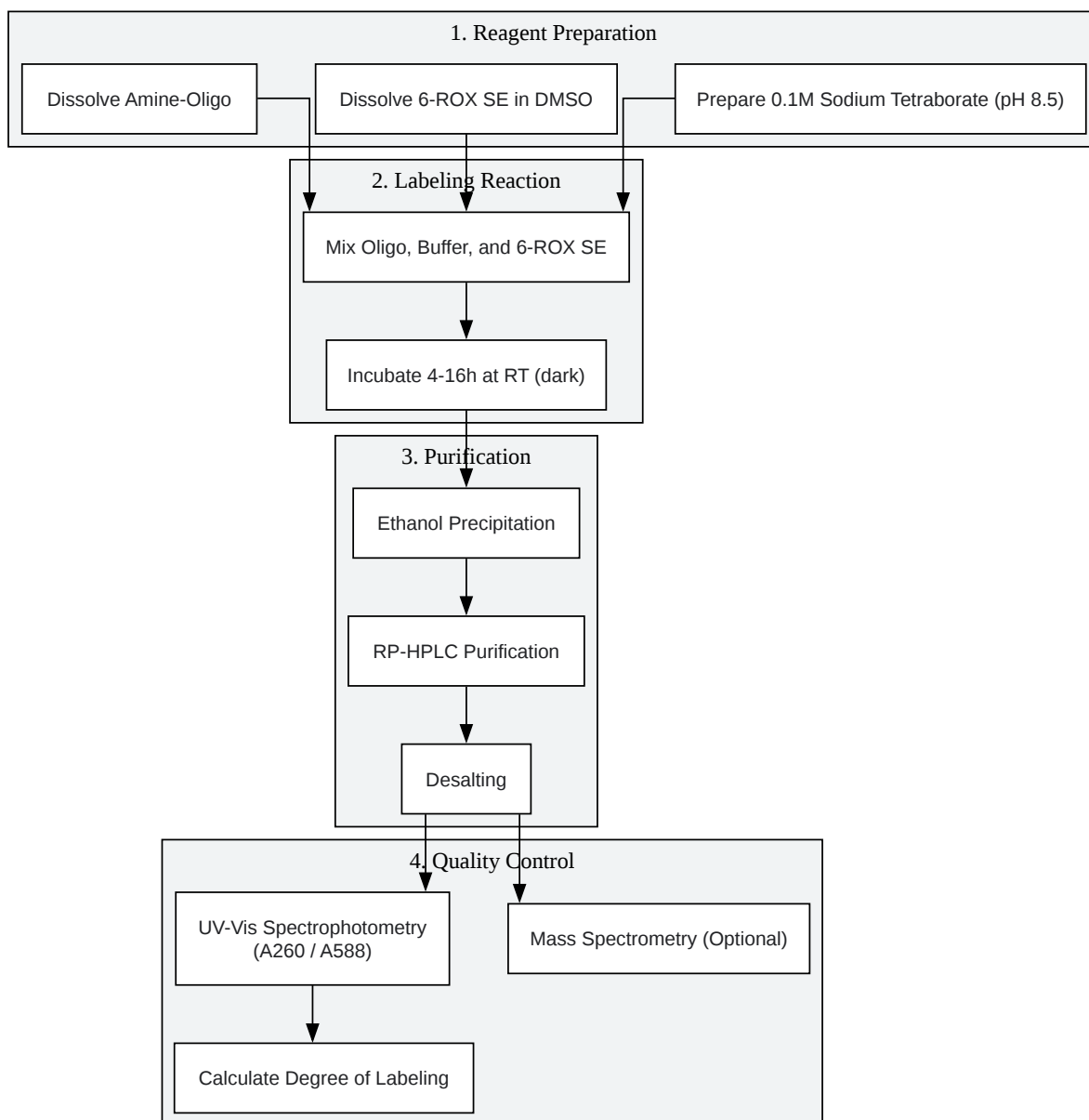
b. Mass Spectrometry

For a more precise quality control, the molecular weight of the purified labeled oligonucleotide can be determined by mass spectrometry to confirm the successful conjugation of the 6-ROX dye.

Data Presentation

Parameter	Value	Reference
6-ROX Dye Properties		
Excitation Maximum (Ex)	588 nm	[8]
Emission Maximum (Em)	608 nm	[8]
Molar Extinction Coefficient (ϵ) at 588 nm	$\sim 95,000 \text{ cm}^{-1}\text{M}^{-1}$	[9]
Oligonucleotide Properties		
Molar Extinction Coefficient (ϵ) at 260 nm	Sequence-dependent	
Labeling Reaction		
Recommended pH	8.5	[1][2]
Reaction Time	4-16 hours	[1]
Quality Control		
Expected Labeling Efficiency	50-90%	[1][2]

Experimental Workflow Diagram



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